N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with a cyclopropylidene group at the 4-position and a carboxamide linkage to a 1,3-benzodioxol moiety. The cyclopropylidene substituent introduces strain and rigidity, which may enhance binding selectivity in receptor-ligand interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPFJBOGUXHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzodioxole compounds under specific conditions. For instance, the synthesis might involve the use of thionyl chloride (SOCl2) to activate carboxylic acids, followed by the addition of amines to form the desired amide .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cancer cell metabolism.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. By disrupting mitochondrial function, it induces cell death in cancer cells that rely heavily on mitochondrial pathways for energy production .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares functional motifs with other carboxamide derivatives synthesized for medicinal chemistry research. A comparison of critical structural and synthetic features is provided below:
Key Observations :
Core Backbone: The target compound uses a piperidine ring, whereas the thiazole-based analog (Table 1, Row 2) employs a heterocyclic thiazole core.
Substituent Effects : The cyclopropylidene group in the target compound contrasts with the biphenyl-pyridine moiety in the thiazole analog. The latter’s extended aromatic system may enhance solubility but reduce metabolic stability.
Synthetic Complexity : Both compounds require multi-step syntheses involving coupling reagents (e.g., HATU), bases (DIPEA), and polar aprotic solvents (DMF). However, the thiazole analog necessitates additional protection/deprotection steps (e.g., TFA-mediated cleavage) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzodioxol group increases hydrophobicity (cLogP ~2.5 for the target compound vs. ~4.2 for the thiazole analog), impacting membrane permeability.
- Metabolic Stability : Benzodioxol rings are prone to oxidative metabolism, whereas cyclopropanes may slow degradation via steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
